molecular formula C7H5BrN2 B591998 3-Bromo-1H-pyrrolo[3,2-b]pyridine CAS No. 23688-47-3

3-Bromo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B591998
CAS No.: 23688-47-3
M. Wt: 197.035
InChI Key: IVNDTQPKDGOBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-pyrrolo[3,2-b]pyridine (CAS: 23688-47-3) is a brominated heterocyclic compound featuring a fused pyrrole-pyridine scaffold. This structure positions the bromine atom at the 3-position of the pyrrolo[3,2-b]pyridine core, rendering it a versatile intermediate in pharmaceutical and materials chemistry. The compound is synthesized via bromination of 4-azaindole (1H-pyrrolo[3,2-b]pyridine) using reagents such as pyridinium tribromide, achieving high yields (~87%) . Its electron-deficient aromatic system and bromine substituent make it a key substrate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate bioactive molecules or functional materials .

Properties

IUPAC Name

3-bromo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNDTQPKDGOBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657104
Record name 3-Bromo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23688-47-3
Record name 3-Bromo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-azaindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 1H-pyrrolo[3,2-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk associated with handling bromine on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: The compound can participate in Suzuki, Negishi, and Buchwald-Hartwig cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds.

    Reduction Reactions: The bromine atom can be reduced to form 1H-pyrrolo[3,2-b]pyridine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.

    Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), are commonly used along with ligands like triphenylphosphine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolo[3,2-b]pyridines depending on the nucleophile used.

    Cross-Coupling Reactions: Products include biaryl compounds or arylamines.

    Reduction Reactions: The major product is 1H-pyrrolo[3,2-b]pyridine.

Scientific Research Applications

3-Bromo-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1H-pyrrolo[3,2-b]pyridine largely depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, derivatives of pyrrolo[3,2-b]pyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival. The inhibition of FGFRs can lead to the suppression of tumor growth and proliferation .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of brominated pyrrolopyridines are highly dependent on substituent positions and electronic properties. Key analogs include:

Compound Name Substituents Molecular Weight Key Reactivity/Applications References
3-Bromo-1H-pyrrolo[3,2-b]pyridine Br at 3-position 197.03 Suzuki coupling for aryl/heteroaryl introduction; pharmaceutical intermediate
5-Bromo-1H-pyrrolo[2,3-b]pyridine Br at 5-position 197.03 Formylation (67% yield) via Vilsmeier-Haack reaction; precursor to carbaldehyde derivatives
3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine Br at 3, Cl at 5 231.48 Dual halogenation enhances electrophilicity; used in kinase inhibitor synthesis
6-Bromo-1H-pyrrolo[3,2-b]pyridine Br at 6-position 197.03 Boronic ester formation for cross-coupling; material science applications
7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine Br at 7, NO₂ at 3 242.03 Nitro group facilitates reduction to amines; antitumor agent precursor

Key Observations :

  • Bromine Position : Bromine at the 3-position (as in the target compound) favors electrophilic substitution at the 5- and 6-positions due to electron-withdrawing effects . In contrast, 5-bromo analogs (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridine) undergo regioselective formylation at the 3-position .
  • Halogen Synergy : Dual halogenation (e.g., 3-Bromo-5-chloro derivatives) increases reactivity in nucleophilic aromatic substitution, critical for kinase inhibitor development .
  • Functional Group Compatibility : Carbaldehyde (e.g., 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde) and boronic ester derivatives enable diverse cross-coupling pathways for drug discovery .

Pharmaceutical Relevance

  • Antiviral Agents : 6-Bromo-1H-pyrrolo[3,2-b]pyridine derivatives are intermediates in synthesizing benzofuran-pyridine hybrids for respiratory and inflammatory diseases .
  • Kinase Inhibitors : 3-Bromo-5-chloro analogs serve as precursors for JAK2/STAT3 inhibitors, demonstrating IC₅₀ values <100 nM in preclinical models .
  • Antitumor Candidates : 3-Nitro-7-bromo derivatives are reduced to amines and acylated to form nicotinamide conjugates with antiproliferative activity (e.g., N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide, 36% yield) .

Material Science

  • π-Conjugated Polymers: Dithieno[3,2-b:2',3'-d]pyridine donors, derived from brominated pyrrolopyridines, are integrated into donor-acceptor copolymers for organic electronics .

Physicochemical Properties

Property This compound 6-Bromo-1H-pyrrolo[3,2-b]pyridine 7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
XLogP3 1.8 1.8 1.6
Topological Polar Surface Area 28.7 Ų 28.7 Ų 74.5 Ų
Hydrogen Bond Donors 1 1 1

Insights :

  • Lower XLogP3 values (1.6–1.8) indicate moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted drugs.
  • Nitro-substituted analogs exhibit higher polar surface areas (74.5 Ų), enhancing solubility but reducing membrane permeability .

Biological Activity

3-Bromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 3-position of the pyrrolo[3,2-b]pyridine ring. Its molecular formula is C7H5BrN2C_7H_5BrN_2 with a molecular weight of 197.04 g/mol. The compound typically appears as a light yellow to orange powder or crystal and has a melting point between 186 °C and 193 °C.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Fibroblast Growth Factor Receptors (FGFRs) : The compound has been shown to inhibit FGFRs, which play a crucial role in various cancers. Inhibition of these receptors can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
  • Cell Proliferation : Studies indicate that derivatives of this compound can significantly suppress the proliferation of cancer cell lines, such as breast cancer cells (4T1) by inducing apoptosis and inhibiting migration and invasion .

In Vitro Studies

A summary of findings from key studies on the biological activity of this compound derivatives is presented in the table below:

Study ReferenceCompound TestedTargetIC50 Value (nM)Biological Effect
4hFGFR17Inhibition of cell proliferation
4hFGFR29Induction of apoptosis
4hFGFR325Inhibition of migration
VariousCancer CellsModerate to ExcellentAntitumor activity

Case Studies

Case Study 1: FGFR Inhibition
A study reported the synthesis and evaluation of several pyrrolo[2,3-b]pyridine derivatives, including those closely related to this compound. Compound 4h exhibited potent inhibitory activity against FGFRs with IC50 values ranging from 7 nM to 712 nM across different FGFR types. This compound not only inhibited proliferation but also induced significant apoptosis in breast cancer cell lines .

Case Study 2: Antitumor Activity
Another investigation into various derivatives showed moderate to excellent antitumor activities against multiple cancer cell lines. The biological evaluations indicated that these compounds could serve as promising candidates for further development in cancer therapy due to their ability to target critical pathways involved in tumor growth and metastasis .

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-1H-pyrrolo[3,2-b]pyridine?

  • Methodological Answer : A common approach involves direct bromination of the pyrrolopyridine core. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is synthesized via the Duff reaction, where hexamine and acetic acid are used to introduce a formyl group at the 3-position of the brominated scaffold . Alternatively, regioselective bromination using N-bromosuccinimide (NBS) in DMF at 20°C for 4 hours achieves high yields (100%) for derivatives like 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine . Purification typically employs silica gel chromatography with solvent gradients (e.g., heptane/ethyl acetate) .

Q. How is the structure of this compound characterized in synthetic workflows?

  • Methodological Answer : Structural confirmation relies on 1H^1H and 13C^{13}C NMR spectroscopy. For instance, the aldehyde proton in 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde appears as a singlet at δ 9.93 ppm, while aromatic protons resonate between δ 8.46–8.55 ppm in DMSO-d6_6 . Mass spectrometry (HRMS) and elemental analysis further validate molecular composition, as seen in derivatives like N-(5-phenyl-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide, where HRMS confirmed [M+H]+^+ at 315.1237 .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize this compound?

  • Methodological Answer : The bromine atom at the 3-position serves as a handle for Pd-catalyzed couplings. For example, reacting 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde with 3,4-dimethoxyphenylboronic acid under argon, using Pd(PPh3_3)4_4 and K2_2CO3_3 in toluene/ethanol (3:1) at 105°C, yields 5-(3,4-dimethoxyphenyl)-1-tosyl derivatives in 58% yield . Optimizing solvent ratios (e.g., dioxane/water) and catalyst loading (2 mol%) improves regioselectivity and efficiency .

Q. What strategies address contradictions in regioselectivity during bromination or nitration of pyrrolopyridine scaffolds?

  • Methodological Answer : Conflicting regioselectivity arises from competing electronic and steric effects. For bromination, using NBS in DMF at controlled temperatures (0–20°C) favors the 3-position . In nitration, careful addition of HNO3_3/H2_2SO4_4 at 0°C minimizes side reactions, as demonstrated in the synthesis of 3-nitro-4-amino-1H-pyrrolo[2,3-b]pyridine . Computational modeling (DFT) or directing groups (e.g., tosyl protection) can further guide reactivity .

Q. How are structure-activity relationships (SAR) studied for this compound derivatives in kinase inhibition?

  • Methodological Answer : SAR studies involve systematic substitution at the 3- and 5-positions. For example, replacing bromine with ethynylphenyl groups (e.g., 3-(4-fluorophenylethynyl)) enhances kinase binding affinity, as shown in derivatives with IC50_{50} values <100 nM . Functionalization with sulfonamide or acyl groups (e.g., nicotinamide) improves solubility and metabolic stability, critical for in vivo efficacy .

Q. What are the challenges in optimizing this compound derivatives as GluN2B-selective negative allosteric modulators?

  • Methodological Answer : Key challenges include balancing brain penetration and reducing off-target effects (e.g., CYP450 inhibition). Lead optimization for GluN2B modulators involves introducing lipophilic substituents (e.g., trifluoromethyl) to enhance blood-brain barrier permeability while minimizing hERG channel binding . Metabolite identification (e.g., using LC-MS) guides structural tweaks to improve pharmacokinetics .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported yields for similar Suzuki couplings?

  • Methodological Answer : Yield variations often stem from differences in catalyst batches, solvent purity, or reaction scaling. For instance, Pd(PPh3_3)4_4 activity can degrade with improper storage, leading to reduced yields . Reproducibility is improved by standardizing degassing procedures (argon purging) and using fresh boronic acid derivatives. Cross-referencing NMR data (e.g., 13C^{13}C shifts for tosyl-protected intermediates) ensures consistent product identity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.